Isoindolo[1,2-b]quinazoline-10,12-dione
Description
Properties
Molecular Formula |
C15H8N2O2 |
|---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
isoindolo[1,2-b]quinazoline-10,12-dione |
InChI |
InChI=1S/C15H8N2O2/c18-14-10-6-2-1-5-9(10)13-16-12-8-4-3-7-11(12)15(19)17(13)14/h1-8H |
InChI Key |
KYRHFTTYGXVIOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C(=O)N3C2=O |
Origin of Product |
United States |
Preparation Methods
Two-Component Condensation of 2-Aminobenzamides and Phthalaldehydes
A foundational approach involves the acid-catalyzed cyclocondensation of 2-aminobenzamides with phthalaldehydes. For instance, 2-aminobenzamide derivatives react with 2-formylbenzoic acid in methanol under hydrochloric acid catalysis at ambient temperatures (20–25°C). This method proceeds via initial imine formation, followed by intramolecular cyclization and dehydration to yield the isoindolo[1,2-b]quinazoline-10,12-dione framework. Notably, deuterium-labeling studies confirm a critical 1,3-hydride shift in the intermediate, which facilitates ring closure. Yields for this route typically range from 41% to 52%, depending on substituent electronic effects.
Reductive One-Pot Synthesis from Nitrobenzamides
An efficient one-pot reductive cyclization employs N-substituted 2-nitrobenzamides and 2-formylbenzoic acids in the presence of SnCl₂·2H₂O as a reducing agent. The nitro group is first reduced to an amine, which subsequently undergoes nucleophilic addition to both the formyl and carboxylic acid groups of the aldehyde substrate. Refluxing in ethanol for 4–6 hours affords isoindolo[1,2-b]quinazoline-10,12-diones in 55–68% yields . This method is advantageous for its operational simplicity and tolerance of electron-withdrawing substituents on the benzamide moiety.
Catalytic and Green Synthesis Approaches
Montmorillonite K10-Catalyzed Cyclization
Montmorillonite K10, a cost-effective and recyclable clay catalyst, enables the synthesis of isoindolo[1,2-b]quinazoline-10,12-diones under mild conditions. A mixture of isatoic anhydride , primary amines , and 2-formylbenzoic acid in ethanol undergoes catalysis at 80–85°C, with CO₂ evolution signaling reaction progress. The catalyst’s Brønsted acidity facilitates both imine formation and cyclodehydration, achieving yields of 65–72% . This green method minimizes waste and avoids toxic solvents, aligning with sustainable chemistry principles.
Mechanistic Elucidation and Intermediate Characterization
Key intermediates in these syntheses have been characterized via ¹H NMR and X-ray crystallography . For example, the crystal structure of 6-(3-chlorophenyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione (a close analog) reveals orthorhombic symmetry with a Pbca space group, confirming the fused tetracyclic system. Mechanistic studies highlight the role of Schiff base intermediates , which undergo intramolecular attack by the amide nitrogen to form the quinazoline ring.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantage |
|---|---|---|---|---|---|
| Two-component condensation | HCl/MeOH | 20–25 | 24 | 41–52 | Ambient conditions |
| Reductive cyclization | SnCl₂·2H₂O/EtOH | 78 (reflux) | 4–6 | 55–68 | One-pot operation |
| Montmorillonite K10 | EtOH | 80–85 | 12–15 | 65–72 | Eco-friendly, recyclable catalyst |
| Acetic acid cyclization | Glacial AcOH | 110–120 | 4–5 | 60–75 | High functional group tolerance |
Applications and Structural Derivatives
This compound derivatives exhibit notable FGFR1 inhibitory activity (IC₅₀ = 0.8–2.3 μM) and antiproliferative effects against human cancer cell lines. Structural modifications, such as introducing sulfonamide or nitro groups, enhance bioactivity while maintaining the core heterocyclic framework.
Chemical Reactions Analysis
Types of Reactions
Isoindolo[1,2-b]quinazoline-10,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: Substitution reactions, particularly involving halogens or other nucleophiles, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Isoindolo[1,2-b]quinazoline-10,12-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Organic Synthesis: It serves as a building block for synthesizing complex heterocyclic compounds with potential pharmacological activities.
Biological Studies: The compound’s derivatives are investigated for their anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of Isoindolo[1,2-b]quinazoline-10,12-dione involves its interaction with specific molecular targets and pathways. For instance, batracylin, a derivative, is known to inhibit DNA synthesis and induce apoptosis in cancer cells . The compound’s structure allows it to intercalate into DNA, disrupting the replication process and leading to cell death.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with Isoindolo[1,2-b]quinazoline-10,12-dione, differing primarily in substituents or fused ring systems:
Pharmacological and Industrial Relevance
- Imidazo[4,5-g]quinazolines : Demonstrated significant pharmacological properties, including antitumor and antimicrobial activities, attributed to their ability to interact with enzymatic targets (e.g., tyrosine kinases) .
- 8-Amino-isoindoloquinazolinone: The amino group may improve water solubility and binding affinity to biological targets, though specific studies are lacking .
Key Structural Differences and Implications
- Ring System Modifications: The imidazo[4,5-g]quinazoline scaffold replaces the isoindole moiety with an imidazole ring, increasing nitrogen content and altering electronic properties. This enhances hydrogen-bonding capacity, critical for target engagement .
- Ketone vs. Amine Functionality : The dual ketones in this compound may confer rigidity and π-stacking ability, whereas amine groups in analogues facilitate protonation and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
